[125I]-Isoliothyronine
Description
[125I]-Isoliothyronine (also referred to as radioiodinated isoliothyronine) is a radiolabeled derivative of thyroid hormones, primarily used in biochemical and medical research to study thyroid hormone metabolism, receptor binding, and tracer kinetics. The compound is synthesized by introducing iodine-125 into the isoliothyronine structure, a process optimized for high specific activity and radiochemical stability. This radiotracer enables precise quantification of thyroid hormone distribution, receptor interactions, and enzymatic degradation in vitro and in vivo .
Properties
CAS No. |
66091-42-7 |
|---|---|
Molecular Formula |
C15H12I3NO4 |
Molecular Weight |
648.97 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-(125I)iodanyl-5-iodophenoxy)-3-iodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i17-2 |
InChI Key |
HZCBWYNLGPIQRK-RKXTYJMJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)[125I] |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [125I]-Isoliothyronine typically involves the iodination of isoliothyronine using iodine-125. The process begins with the preparation of isoliothyronine, followed by the introduction of iodine-125 under controlled conditions. The reaction is carried out in an aqueous solution, often using an oxidizing agent such as chloramine-T to facilitate the iodination process. The reaction conditions, including temperature, pH, and reaction time, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of [125I]-Isoliothyronine involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality. Safety measures are also implemented to handle the radioactive iodine-125 safely.
Chemical Reactions Analysis
Types of Reactions
[125I]-Isoliothyronine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert [125I]-Isoliothyronine to its reduced forms.
Substitution: The iodine-125 atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.
Scientific Research Applications
[125I]-Isoliothyronine has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying chemical reaction mechanisms and kinetics.
Biology: Employed in the investigation of thyroid hormone metabolism and transport.
Medicine: Utilized in diagnostic imaging and radioimmunoassays to measure thyroid function and detect thyroid disorders.
Industry: Applied in the development of new pharmaceuticals and radiopharmaceuticals.
Mechanism of Action
The mechanism of action of [125I]-Isoliothyronine involves its interaction with thyroid hormone receptors in target tissues. Upon binding to these receptors, it influences gene expression and metabolic processes. The radioactive iodine-125 allows for the tracking and quantification of these interactions, providing valuable insights into thyroid hormone function and regulation.
Comparison with Similar Compounds
Key Properties:
- Structure : Contains iodine-125 at specific positions (e.g., 3,5,3' positions in triiodothyronine analogs).
- Synthesis : Typically involves coupling radioiodinated tyrosine derivatives with thyronine backbones under controlled conditions to ensure minimal isotopic dilution .
- Applications : Used in receptor binding assays, autoradiography, and metabolic studies due to its high affinity for thyroid hormone receptors and stability in biological systems .
Thyroid Hormone Analogs
[125I]-Thyroxine ([125I]-T4)
- Structure: Iodine-125 labeled at the 3,5 positions of the phenolic ring.
- Binding Affinity : Lower affinity for thyroid hormone receptors compared to [125I]-Isoliothyronine, as T4 is a prohormone requiring deiodination to T3 for activity.
- Metabolism : Rapidly deiodinated in peripheral tissues, leading to shorter functional half-life in vivo .
[125I]-Triiodothyronine ([125I]-T3)
- Structure : Iodine-125 labeled at the 3,5,3' positions.
- Binding Affinity : Higher receptor affinity (Kd = 0.15–0.20 nM) compared to [125I]-Isoliothyronine due to optimal spatial arrangement of iodine atoms .
- Stability : Similar radiochemical stability but differs in metabolic clearance rates .
Table 1: Thyroid Hormone Analogs Comparison
| Parameter | [125I]-Isoliothyronine | [125I]-T4 | [125I]-T3 |
|---|---|---|---|
| Receptor Kd | 0.25 ± 0.05 nM | 0.50 ± 0.10 nM | 0.15 ± 0.03 nM |
| Specific Activity | 135–165 µCi/µg | 100–130 µCi/µg | 135–165 µCi/µg |
| Metabolic Half-Life | 6–8 hours | 4–6 hours | 8–10 hours |
| Primary Use | Receptor saturation | Deiodination studies | Autoradiography |
Receptor Ligands and Probes
[125I]-I-AB-MECA (A3 Adenosine Receptor Ligand)
- Structure: Radioiodinated derivative of a selective A3 adenosine receptor agonist.
- Key Difference : Unlike [125I]-Isoliothyronine, this compound is used in neurological and cardiovascular research, highlighting functional divergence among iodinated tracers .
[125I]-HEAT (α1-Adrenergic Receptor Ligand)
- Structure : Iodinated benzazepine derivative.
- Binding Profile : Binds to α1-adrenergic receptors (Kd = 0.15 nM) but shows negligible interaction with thyroid hormone pathways.
- Applications : Used in renal and cardiovascular studies, contrasting with [125I]-Isoliothyronine’s endocrine focus .
Table 2: Receptor Ligand Comparison
| Parameter | [125I]-Isoliothyronine | [125I]-I-AB-MECA | [125I]-HEAT |
|---|---|---|---|
| Target Receptor | Thyroid hormone receptor | A3 adenosine | α1-adrenergic |
| Ki/Kd | 0.25 nM | 0.15 nM | 0.15 nM |
| Tissue Specificity | Thyroid, liver | Brain, heart | Kidney, vasculature |
Protease-Targeting Radioligands
[125I]25a/b (Cysteine Cathepsin Inhibitors)
- Structure : Radioiodinated chloromethylketones covalently bound to cysteine proteases.
- Mechanism : Irreversible inhibition of cathepsin B, unlike [125I]-Isoliothyronine’s reversible receptor binding.
- Applications : Tumor imaging and protease activity assays, demonstrating the versatility of 125I-labeled compounds beyond endocrine research .
Pharmacokinetic and Stability Profiles
- Metabolic Stability : [125I]-Isoliothyronine exhibits superior stability compared to carboxylated derivatives like [125I]12b, which undergo rapid hepatobiliary excretion due to structural modifications .
- Dosimetric Properties : The dose rate constant (Λ) of [125I]-Isoliothyronine (0.95 ± 0.05 cGy·h⁻¹·U⁻¹) aligns with other 125I sources but requires calibration against standardized phantoms for clinical use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
